N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 790272-21-8
VCID: VC6917436
InChI: InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14)
SMILES: CC(C1=CC=CC=C1Br)NC(=O)CCl
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide

CAS No.: 790272-21-8

Cat. No.: VC6917436

Molecular Formula: C10H11BrClNO

Molecular Weight: 276.56

* For research use only. Not for human or veterinary use.

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide - 790272-21-8

Specification

CAS No. 790272-21-8
Molecular Formula C10H11BrClNO
Molecular Weight 276.56
IUPAC Name N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide
Standard InChI InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14)
Standard InChI Key RRBILYKCBGQDEH-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1Br)NC(=O)CCl

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide, reflecting its substitution pattern. The bromine atom occupies the ortho position on the phenyl ring, distinguishing it from its para-bromo isomer (CAS 91687-65-9) . The molecule comprises three key components:

  • A 2-bromophenyl group providing aromatic stability and electrophilic reactivity.

  • An ethylamine chain (-CH₂CH₂-) linking the aromatic ring to the acetamide moiety.

  • A chloroacetamide group (-CO-NH-CH₂Cl) conferring nucleophilic and hydrogen-bonding capabilities.

The SMILES notation CC(C1=CC=CC=C1Br)NC(=O)CCl accurately represents its connectivity .

Spectroscopic and Computational Data

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 274.97125 Da, consistent with the exact mass of C₁₀H₁¹⁹Br³⁵Cl¹⁴N¹⁶O .

  • NMR Spectroscopy: Predicted ¹H NMR signals include a triplet for the ethyl chain’s methyl group (δ ~1.5 ppm) and a multiplet for the aromatic protons (δ ~7.3–7.6 ppm) .

  • Computational Descriptors: The XLogP3 value of 2.7 indicates moderate lipophilicity, while three rotatable bonds suggest conformational flexibility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide typically involves a two-step process:

  • Bromination of Phenethylamine:

    • 2-Bromophenethylamine is prepared via electrophilic aromatic substitution using bromine in the presence of a Lewis catalyst (e.g., FeBr₃).

  • Acylation with Chloroacetyl Chloride:

    • The amine reacts with chloroacetyl chloride in anhydrous dichloromethane, facilitated by a base such as triethylamine to scavenge HCl .

The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound with >85% purity after recrystallization from ethanol .

Industrial-Scale Production Challenges

  • Regioselectivity: Achieving ortho-bromination requires precise control of reaction conditions to avoid para-isomer contamination.

  • Byproduct Formation: Over-chlorination at the acetamide’s α-carbon necessitates inert atmosphere protocols .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight276.56 g/molPubChem
Melting Point98–102°C (predicted)Analog extrapolation
Solubility (25°C)0.2 g/L in water; >50 g/L in DMSOComputational
LogP (Octanol-Water)2.7XLogP3
pKa (Amide NH)~14.5QSAR estimation

The compound’s limited aqueous solubility (0.2 g/L) and moderate LogP value suggest utility in lipid-rich biological systems .

Applications in Scientific Research

Pharmaceutical Intermediates

N-[1-(2-Bromophenyl)ethyl]-2-chloroacetamide serves as a precursor in the synthesis of:

  • Anticancer Agents: The bromophenyl group enhances DNA intercalation potential, while the chloroacetamide moiety enables covalent binding to thiol groups in target proteins.

  • Antimicrobials: Structural analogs have demonstrated MIC values of 4–8 µg/mL against Staphylococcus aureus .

Agrochemical Development

In crop protection research, this compound’s halogenated structure contributes to:

  • Herbicidal Activity: 75% inhibition of Amaranthus retroflexus growth at 50 ppm in greenhouse trials .

  • Fungicidal Properties: Disruption of ergosterol biosynthesis in Botrytis cinerea.

Future Research Directions

  • Isomer-Specific Bioactivity: Comparative studies of ortho- vs. para-bromo analogs to elucidate structure-activity relationships.

  • Green Synthesis: Exploring biocatalytic routes using engineered amidases to reduce halogenated waste.

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